1-(7-chloro-1H-indol-3-yl)ethan-1-one
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in chemical and biological research. Its prevalence in a multitude of natural products and pharmaceutically active compounds underscores its importance. nih.gov Indole derivatives are known to exhibit a vast spectrum of biological activities, making them a central focus in medicinal chemistry and drug discovery. nih.gov
The versatility of the indole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with wideranging therapeutic potential. Researchers have extensively investigated these derivatives for numerous applications.
Table 1: Selected Biological Activities of Indole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Indole compounds have been developed as agents that can interfere with cancer cell proliferation. nih.gov |
| Anti-inflammatory | Certain derivatives exhibit properties that can reduce inflammation. nih.gov |
| Antimicrobial | The indole scaffold is a key component in compounds designed to combat microbial infections. nih.gov |
| Antiviral | Research has demonstrated the potential of indole derivatives to inhibit viral replication. nih.gov |
| Antioxidant | Many indole-based compounds can neutralize harmful free radicals in the body. nih.gov |
This broad utility has cemented the indole framework as a critical building block for the synthesis of novel therapeutic agents. researchgate.net
Historical Context of Substituted Indole Ethanones in Academic Research
Substituted indole ethanones, also known as acetylindoles, are a well-established subclass of indole derivatives. The most common member, 3-acetylindole, has long been a subject of academic and industrial research due to its utility as a synthetic precursor. researchgate.netresearchgate.net
Historically, the primary method for synthesizing 3-acetylindoles has been the Friedel-Crafts acylation of the indole nucleus. researchgate.netresearchgate.net This electrophilic substitution reaction, typically employing acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, regioselectively installs an acetyl group at the electron-rich C3 position of the indole ring. researchgate.netacs.org While effective, early methods often faced challenges such as low yields and the formation of polymeric byproducts under harsh acidic conditions. acs.org
Over the decades, significant research has been devoted to optimizing these synthetic protocols. Innovations have included the development of milder catalysts and reaction conditions to improve yields and selectivity, making 3-acetylindoles and their derivatives more accessible for further chemical transformations. researchgate.netresearchgate.net These compounds serve as crucial starting materials for the synthesis of more complex indole alkaloids and pharmaceuticals, including anti-inflammatory and antimicrobial agents. nih.govresearchgate.netthepharmajournal.com The acetyl group provides a reactive handle for a variety of subsequent reactions, such as condensations and functional group interconversions. thepharmajournal.com
Research Landscape of 1-(7-chloro-1H-indol-3-yl)ethan-1-one as a Subject of Study
The specific compound this compound is primarily recognized in the scientific literature as a chemical intermediate and building block for organic synthesis. Unlike many other indole derivatives that are studied for their direct biological effects, dedicated research on the bioactivity of this particular molecule is limited. Its value lies in its potential as a precursor for more complex, potentially bioactive molecules.
The presence of both a chloro- substituent on the benzene ring and an acetyl group on the pyrrole ring makes it a versatile synthetic platform. The chlorine atom can be targeted in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the acetyl group can be modified to build more elaborate side chains. This dual functionality allows chemists to construct a diverse range of novel indole-based structures for screening in drug discovery programs. For instance, related chloro-indole derivatives have been utilized in the synthesis of compounds targeting EGFR/BRAF pathways for cancer research. mdpi.com
While extensive studies on this compound itself are not prominent, its availability through chemical suppliers indicates its role in facilitating research and development in medicinal chemistry and materials science.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 26450-93-5 |
| Appearance | Solid (form may vary) |
| Canonical SMILES | CC(=O)C1=CNC2=C1C=CC=C2Cl |
This data is compiled from publicly available chemical databases and suppliers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSMWSWODZIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 1 7 Chloro 1h Indol 3 Yl Ethan 1 One
Established Synthetic Routes to 1-(7-chloro-1H-indol-3-yl)ethan-1-one and Analogues
The introduction of an acetyl group at the C3 position of the 7-chloroindole (B1661978) nucleus is primarily achieved through electrophilic substitution reactions. The most prominent among these are the Friedel-Crafts and Vilsmeier-Haack acylation reactions.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a classic and widely employed method for the C-acylation of aromatic and heteroaromatic compounds. rsc.org In the context of synthesizing this compound, this reaction involves the treatment of 7-chloroindole with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net
Common Lewis acids utilized in this transformation include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin tetrachloride (SnCl₄). researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the reactivity and minimize side reactions. The chloro-substituent at the 7-position of the indole (B1671886) ring is an electron-withdrawing group, which can deactivate the indole nucleus towards electrophilic attack compared to unsubstituted indole. However, the high nucleophilicity of the C3 position generally ensures that acylation proceeds regioselectively. researchgate.net
Table 1: Examples of Lewis Acids in Friedel-Crafts Acylation of Indoles
| Lewis Acid Catalyst | Typical Reaction Conditions | Reference |
| Aluminum chloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | researchgate.net |
| Zinc chloride (ZnCl₂) | Can be used under milder conditions | rsc.org |
| Tin tetrachloride (SnCl₄) | Often used for activated indoles | researchgate.net |
| Yttrium triflate (Y(OTf)₃) | Used in ionic liquids for green synthesis | nih.gov |
Vilsmeier-Haack Acylation Strategies
The Vilsmeier-Haack reaction provides an alternative and often milder route to 3-acylindoles. ijpcbs.com This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org For the synthesis of this compound, N,N-dimethylacetamide would be the appropriate amide to generate the acetylating reagent.
The Vilsmeier reagent is a less reactive electrophile than the acylium ion generated in Friedel-Crafts reactions, which can lead to higher regioselectivity and fewer side products, particularly with sensitive indole substrates. jk-sci.com The reaction is generally performed at or below room temperature and is followed by aqueous workup to hydrolyze the intermediate iminium salt to the final ketone.
Other Conventional and Advanced Synthetic Pathways
Beyond the two primary methods, other strategies have been developed for the synthesis of 3-acylindoles. These include:
Reaction with Nitriles: Palladium-catalyzed acylation of indoles with nitriles offers a direct route to 3-acylindoles. This method often requires specific ligands and additives to proceed efficiently.
Grignard Reagents: The reaction of indolyl Grignard reagents (indolylmagnesium halides) with acylating agents can also yield 3-acylindoles. However, this method requires the initial preparation of the organometallic reagent.
Indium-catalyzed reactions: Indium triflate has been reported as an effective catalyst for the Friedel-Crafts acylation of indoles with acid anhydrides, offering a more environmentally friendly alternative to traditional Lewis acids. nih.gov
Reaction Mechanisms in the Formation of this compound and Related Structures
The formation of this compound via Friedel-Crafts and Vilsmeier-Haack reactions proceeds through distinct electrophilic aromatic substitution mechanisms.
In the Friedel-Crafts acylation , the first step involves the reaction of the acylating agent (e.g., acetyl chloride) with the Lewis acid catalyst to generate a highly electrophilic acylium ion (CH₃CO⁺). youtube.com This acylium ion is then attacked by the electron-rich C3 position of the 7-chloroindole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetylated product. youtube.com
The Vilsmeier-Haack acylation mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of N,N-dimethylacetamide and phosphorus oxychloride. wikipedia.org The C3 position of 7-chloroindole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an intermediate which, upon elimination of dimethylamine (B145610) and subsequent hydrolysis during workup, affords the final 3-acetylindole. wikipedia.org The regioselectivity for the C3 position in both reactions is a consequence of it being the most nucleophilic carbon in the indole ring, a result of the lone pair of electrons on the nitrogen atom being delocalized into the pyrrole (B145914) ring.
Green Chemistry Approaches to the Synthesis of Indole Ethanones
In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. In the context of indole ethanone (B97240) synthesis, green chemistry principles have been applied, particularly through the use of microwave-assisted synthesis.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. daneshyari.comacs.orgnih.gov
In the context of Friedel-Crafts acylation of indoles, microwave irradiation has been successfully employed to drive the reaction to completion in a fraction of the time required by conventional heating. nih.govdaneshyari.com For instance, the use of solid acid catalysts, such as tungstophosphoric acid modified zeolites, under microwave irradiation has been shown to be an efficient and selective method for the 3-acetylation of indole with acetic anhydride. daneshyari.com This approach not only enhances the reaction rate but also facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. Furthermore, the use of ionic liquids as solvents in combination with microwave heating and metal triflate catalysts has been demonstrated to be a fast and green method for the regioselective 3-acylation of indoles. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Acylation of Indoles
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours to days | Minutes | nih.govdaneshyari.com |
| Energy Consumption | High | Low | daneshyari.com |
| Yields | Often moderate to good | Generally good to excellent | nih.gov |
| Side Reactions | More prevalent | Often reduced | daneshyari.com |
While specific examples for the microwave-assisted synthesis of this compound are not extensively documented, the principles established for other indole derivatives are directly applicable and represent a promising avenue for a more sustainable production of this important chemical intermediate.
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) have emerged as environmentally benign alternatives to volatile organic solvents in chemical synthesis, offering advantages such as low vapor pressure, high thermal stability, and recyclability. researchgate.netmdpi.comnih.gov Their unique properties can enhance reaction rates and selectivity, making them suitable media for the synthesis and functionalization of heterocyclic compounds like indoles. researchgate.net While the direct synthesis of this compound in ionic liquids is not extensively detailed, the principles of IL-mediated reactions are applicable to its synthesis and subsequent transformations. For instance, the Fischer indole synthesis, a cornerstone method for creating the indole core, has been successfully performed in various ionic liquids, which can act as both the solvent and the catalyst. researchgate.netresearchgate.net
Furthermore, ionic liquids can effectively catalyze reactions on the indole scaffold. Brønsted acid ionic liquids, for example, have been used to catalyze the addition of indoles to other molecules, yielding complex structures in high yields under mild conditions. nih.gov This methodology could be applied to this compound for C-C bond formation at various positions of the indole ring. The tunability of the cation and anion components of ILs allows for the creation of "designer solvents" tailored for specific reactions involving indole derivatives. researchgate.netnih.gov
Table 1: Examples of Ionic Liquids in Indole Synthesis and Functionalization
| Ionic Liquid Type | Example | Application in Indole Chemistry | Reference |
|---|---|---|---|
| Chloroaluminate IL | 1-butylpyridinium-AlCl₃ | Catalyst and solvent for Fischer indole synthesis. | researchgate.net |
| Protic Guanidinium IL | [TMGHPS][TFA] | Promoter for Fischer indole synthesis of various hydrazines and ketones. | researchgate.net |
| Brønsted Acid IL | [Sbmim][HSO₄] | Catalyst for the synthesis of 1-aryl-3-(indole-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-ones. | nih.gov |
Chemical Transformations and Derivatization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating a diverse library of derivatives. The principal reactive sites include the indole ring system (specifically the N-H group and the C2, C4, C5, and C6 positions) and the ethanone side chain.
The indole ring is an electron-rich heterocycle amenable to various functionalization reactions. researchgate.net
N-Functionalization: The nitrogen atom of the indole ring can be readily alkylated, acylated, or arylated. Deprotonation with a suitable base followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) yields N-substituted derivatives. This modification can be crucial for modulating the electronic properties and biological activity of the resulting molecule.
C2-Functionalization: The C2 position, adjacent to the nitrogen atom, is a common site for functionalization. For instance, selective reactions can introduce thioether groups at the C2 position, leading to the synthesis of molecules like 2,2′-thiobisindoles. researchgate.net
Electrophilic Substitution on the Benzene (B151609) Ring: The benzene portion of the indole nucleus can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and further halogenation. The regiochemical outcome is directed by the combined electronic effects of the chloro-substituent at C7 and the deactivating acetyl group at C3. The chloro group is ortho-, para-directing, while the acetyl group deactivates the ring.
Table 2: Selected Functionalization Reactions of the Indole Ring
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
|---|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH) | N1 | N-Alkyl-7-chloro-3-acetylindole |
| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Pyridine) | N1 | N-Acyl-7-chloro-3-acetylindole |
| Vilsmeier-Haack | POCl₃, DMF | C2 (if C3 is blocked) | 2-Formyl derivative |
| Nitration | HNO₃, H₂SO₄ | C4, C6 | Nitro-substituted derivative |
The 3-acetyl group is a key functional handle that allows for extensive chemical transformations.
α-Halogenation: The methyl group of the ethanone moiety can be halogenated under acidic or basic conditions to yield an α-haloketone, such as 2-chloro-1-(7-chloro-1H-indol-3-yl)ethan-1-one. guidechem.com This product is a highly reactive intermediate, susceptible to nucleophilic substitution, making it a valuable precursor for building more complex structures, including other heterocyclic rings like thiazoles or imidazoles. nih.gov
Reactions via Enolates: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, including aldol (B89426) condensations with aldehydes or ketones and alkylation with alkyl halides.
Nucleophilic Addition to the Carbonyl: The carbonyl carbon is electrophilic and reacts with a wide range of nucleophiles. youtube.com For example, reaction with organometallic reagents like Grignard reagents (RMgBr) or organolithium reagents (RLi) leads to the formation of tertiary alcohols.
The dual reactivity of this compound allows it to engage with both electrophiles and nucleophiles. msu.eduyoutube.com
Electrophilic Reactions: The indole ring, despite being somewhat deactivated by the acetyl group, remains susceptible to electrophilic attack, primarily on the benzene ring (positions C4 and C6). The nitrogen atom can also act as a nucleophile to attack electrophiles after deprotonation.
Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon of the ethanone group. youtube.com This reaction proceeds via a tetrahedral intermediate and is fundamental to many derivatization strategies. youtube.com In derivatives where the α-carbon has been halogenated, this position becomes a strong electrophilic center for Sₙ2-type reactions with various nucleophiles (e.g., amines, thiols, azides). researchgate.net
Table 3: Summary of Electrophilic and Nucleophilic Reactions
| Reaction Class | Reagent Type | Reactive Site on Substrate | Typical Product |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Indole Ring (C4, C6) | Substituted Indole Ring |
| Nucleophilic Addition | Nucleophile (e.g., R-MgBr, CN⁻) | Carbonyl Carbon | Tertiary Alcohol, Cyanohydrin |
| Nucleophilic Acyl Substitution (on N-acyl derivative) | Nucleophile (e.g., H₂O, ROH) | N1-Acyl Carbonyl | N-H Indole |
The oxidation state of the ethanone moiety can be readily adjusted using standard organic reagents. ncert.nic.inpressbooks.pubyoutube.com
Oxidation: The indole ring is generally sensitive to strong oxidizing agents. However, the acetyl side chain is typically resistant to oxidation. Specific reagents could potentially oxidize the benzene ring, but this often requires harsh conditions.
Reduction: The ketone of the ethanone group is easily reduced. Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol, 1-(7-chloro-1H-indol-3-yl)ethan-1-ol. Stronger reducing agents or specific catalytic conditions can achieve complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-), affording 3-ethyl-7-chloro-1H-indole. Common methods for this complete reduction include the Wolff-Kishner (hydrazine, base) and Clemmensen (zinc amalgam, HCl) reductions.
Table 4: Reduction of the Ethanone Moiety
| Reducing Agent(s) | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | 1-(7-chloro-1H-indol-3-yl)ethan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, then H₂O quench | 1-(7-chloro-1H-indol-3-yl)ethan-1-ol |
| Hydrazine (H₂NNH₂), KOH | High Temperature (Wolff-Kishner) | 3-Ethyl-7-chloro-1H-indole |
| Zinc Amalgam (Zn(Hg)), HCl | Reflux (Clemmensen) | 3-Ethyl-7-chloro-1H-indole |
Role of this compound as a Synthetic Intermediate for Complex Molecules
This compound is a valuable synthetic intermediate or building block for the construction of more complex molecular architectures, particularly those with potential pharmacological relevance. nih.govnih.gov The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. rsc.org
The strategic placement of the chloro and acetyl functional groups allows for sequential and site-selective modifications. For example, the α-haloketone derivative, readily prepared from the title compound, is a key precursor in the Hantzsch thiazole (B1198619) synthesis, which allows for the fusion of a thiazole ring system onto the indole core. nih.gov Such indole-thiazole hybrids are of significant interest in drug discovery programs.
Furthermore, the compound serves as a starting point for creating analogs of biologically active molecules. Halogenated heterocyclic fragments are critical components in many modern pharmaceuticals. mdpi.com The 7-chloro-indole moiety can be elaborated through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on the benzene ring, while the side chain can be transformed into various functional groups, leading to the rapid generation of diverse chemical libraries for high-throughput screening. nih.gov Its utility is analogous to other key heterocyclic intermediates used in the synthesis of potent therapeutics, such as the HIV capsid inhibitor Lenacapavir, which relies on a functionalized indazole core. mdpi.com
Table 5: Examples of Complex Scaffolds Accessible from this compound
| Intermediate Derived From Parent Compound | Subsequent Reaction | Resulting Molecular Scaffold | Potential Application Area |
|---|---|---|---|
| α-Haloketone | Hantzsch Thiazole Synthesis (with thioamide) | 2-(Indol-3-yl)thiazole derivatives | Medicinal Chemistry nih.gov |
| Secondary Alcohol | Dehydration | 3-Vinyl-7-chloro-1H-indole | Polymer Chemistry, Diels-Alder reactions |
| Indole N-anion | Reaction with bis-electrophiles | Fused polycyclic indole systems | Materials Science, Organic Electronics |
Spectroscopic and Structural Analysis of this compound Remains Elusive
The synthesis of 3-acetylindoles, the parent class of this compound, is well-documented, often involving methods like the Friedel-Crafts acetylation of indole derivatives. However, specific journal articles or database entries detailing the complete structural elucidation and spectroscopic analysis of the 7-chloro substituted variant could not be located.
Consequently, the generation of detailed, scientifically accurate data tables and in-depth analysis for the following sections is not possible at this time:
Advanced Structural Elucidation and Spectroscopic Characterization of 1 7 Chloro 1h Indol 3 Yl Ethan 1 One
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Raman Spectroscopy
Without access to primary research data, any attempt to provide specific chemical shifts, coupling constants, vibrational frequencies, or spectral interpretations for 1-(7-chloro-1H-indol-3-yl)ethan-1-one would be speculative and would not meet the required standards of scientific accuracy. Further experimental research and publication are needed to fully characterize this compound.
Based on a comprehensive search of available scientific literature, specific experimental data for the X-ray crystallography and high-resolution mass spectrometry of the compound this compound could not be located.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections on "Advanced Structural Elucidation and Spectroscopic Characterization." The strict requirement to focus solely on this specific chemical compound and the specified analytical techniques cannot be met due to the absence of published data in these areas.
Information on related but structurally distinct compounds is available but will not be presented, in accordance with the instructions to exclude any information that falls outside the explicit scope of the request.
Computational and Theoretical Investigations of 1 7 Chloro 1h Indol 3 Yl Ethan 1 One
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgnanobioletters.com It is widely employed to determine optimized molecular geometries, predict spectroscopic properties, and analyze electronic features. researchgate.netresearchgate.net For indole (B1671886) derivatives, DFT calculations have been instrumental in understanding their structural parameters, stability, and reactivity. ijrar.orgnih.gov The B3LYP functional is a commonly used hybrid functional that combines Hartree-Fock theory with DFT, often yielding results that are in good agreement with experimental data. researchgate.net
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, representing its most stable conformation. nih.gov For 1-(7-chloro-1H-indol-3-yl)ethan-1-one, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides a theoretical three-dimensional model of the molecule in its ground state.
Once the molecular structure is optimized, the geometric parameters, including bond lengths and bond angles, can be determined. researchgate.net These theoretical values provide a detailed picture of the molecular framework. For instance, calculations on indole derivatives reveal the planarity of the fused ring system and the specific bond lengths between carbon, nitrogen, and other atoms, which are influenced by electron delocalization within the aromatic system. ijrar.orgmdpi.com These predicted values are crucial for understanding the molecule's structural integrity and can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.net
Below is an illustrative table showing the type of data obtained from such a calculation. Note: These are not the actual calculated values for this compound.
Interactive Data Table: Predicted Geometric Parameters (Illustrative Example)
| Bond/Angle | Type | Predicted Value (Å or °) |
| C2-C3 | Bond Length | 1.38 |
| N1-C2 | Bond Length | 1.37 |
| C8-C9 | Bond Length | 1.51 |
| C9=O10 | Bond Length | 1.23 |
| C7-Cl | Bond Length | 1.74 |
| N1-C2-C3 | Bond Angle | 109.5 |
| C2-C3-C9 | Bond Angle | 128.0 |
| C3-C9-O10 | Bond Angle | 121.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.comslideshare.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. muni.czwuxibiology.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more reactive. researchgate.net Analysis of the HOMO-LUMO gap for this compound would provide significant insights into its electronic behavior and susceptibility to chemical reactions. irjweb.comresearchgate.net
The following table illustrates the typical output of an FMO analysis. Note: These are not the actual calculated values.
Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative Example)
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.30 |
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.orgontosight.ai The MESP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, an MESP analysis would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the indole ring due to the π-electron system, highlighting these as nucleophilic centers. researchgate.netnih.gov Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring. nih.gov
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). ijrar.org This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which result from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. nih.govresearchgate.net For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic system and the electron-withdrawing effects of the chloro and acetyl groups. nih.gov
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the atomic orbitals. uni-muenchen.dewikipedia.orgchemrxiv.org By partitioning the electron density among the atoms, it provides a numerical value for the charge on each atom. researchgate.netijpsat.org While sensitive to the choice of basis set, Mulliken charges can offer a qualitative understanding of the electrostatic nature of the molecule. wikipedia.org For this compound, this analysis would assign partial positive and negative charges to each atom, helping to identify electrophilic and nucleophilic sites and complementing the insights from MESP analysis. semanticscholar.orgkarazin.ua
This table provides an example of Mulliken charge data. Note: These are not the actual calculated values.
Interactive Data Table: Mulliken Atomic Charges (Illustrative Example)
| Atom | Element | Mulliken Charge (a.u.) |
| N1 | N | -0.55 |
| C7 | C | +0.10 |
| Cl | Cl | -0.18 |
| O10 | O | -0.52 |
| C9 | C | +0.45 |
Ab Initio Calculations for Electronic Properties
Ab initio calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule from first principles, without the use of empirical parameters. These calculations provide valuable insights into the electronic structure and reactivity of this compound. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).
Table 1: Hypothetical Ab Initio Electronic Properties of this compound (Note: The following data is illustrative and not derived from experimental or published computational studies.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Molecular Dynamics Simulations to Understand Conformational Changes and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between atoms, MD can provide a detailed understanding of the conformational changes and dynamic behavior of this compound in various environments, such as in solution or when interacting with a biological target. researchgate.net
These simulations can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the energetic barriers between different conformational states. researchgate.net This information is critical for understanding how the molecule might bind to a receptor, as the binding affinity is often dependent on the molecule adopting a specific conformation. MD simulations can also be used to study the interactions of the compound with solvent molecules and ions, providing insights into its solubility and stability. researchgate.net
Computational Studies on Chemical Reactivity Descriptors
Computational studies of chemical reactivity descriptors, often based on Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. niscpr.res.in These descriptors help in predicting how this compound will behave in chemical reactions and biological systems. researchgate.net Important reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net
The ionization potential and electron affinity relate to the energies of the HOMO and LUMO, respectively. Electronegativity is a measure of the molecule's ability to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile. researchgate.net By calculating these descriptors, researchers can gain a deeper understanding of the reactivity of this compound and predict its potential interaction sites. researchgate.net
Table 2: Hypothetical Chemical Reactivity Descriptors for this compound (Note: The following data is illustrative and not derived from experimental or published computational studies.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
Pharmacophore Modeling and Virtual Screening Applications (Mechanistic Focus)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its known active analogs or by studying its interaction with a target protein. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its mechanism of action.
Once a pharmacophore model is established, it can be used as a query in virtual screening to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This allows for the rapid identification of new potential lead compounds with similar biological activity. The mechanistic focus of this approach lies in understanding the specific molecular interactions that drive the biological effect, which can guide the design of more potent and selective derivatives. nih.gov
Mechanistic Biological Studies and Structure Activity Relationship Sar of 1 7 Chloro 1h Indol 3 Yl Ethan 1 One Analogues
Scaffold Application in Drug Discovery and Medicinal Chemistry (Pre-clinical Focus)
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of natural products and synthetic compounds with significant biological activity. nih.govnih.gov Its structural versatility and ability to mimic peptide structures allow it to bind to a wide array of proteins, making it a cornerstone in the design of novel therapeutic agents. nih.govnih.gov In the preclinical setting, indole derivatives are extensively investigated for a multitude of pharmacological applications.
Researchers have successfully utilized the indole framework to develop compounds with potent anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov The adaptability of the indole ring allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com For instance, indole derivatives have been designed as tubulin polymerization inhibitors for cancer therapy, building upon the success of natural indole alkaloids like vincristine (B1662923) and vinblastine. nih.govnih.govnih.gov Furthermore, the scaffold is integral to the development of receptor tyrosine kinase (RTK) inhibitors and modulators of key inflammatory pathways. nih.govnih.gov The focus of preclinical research is often on enhancing target specificity and potency while minimizing off-target effects, a goal facilitated by the chemical tractability of the indole core. nih.gov
Molecular Target Identification and Validation for Indole Derivatives
The therapeutic potential of indole derivatives stems from their ability to interact with a diverse range of molecular targets crucial to various disease processes. nih.gov Target-based drug discovery has identified and validated several key proteins and receptors that are modulated by indole-containing compounds.
Key molecular targets for indole derivatives include:
Tubulin : A critical component of the cytoskeleton, tubulin is a major target for anticancer agents. Indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.govnih.gov
Protein Kinases : This large family of enzymes plays a central role in cellular signaling pathways. Indole derivatives have been developed as inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are often overexpressed in tumors. nih.govnih.gov The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer that is targeted by indole-based inhibitors. nih.gov
Histone Deacetylases (HDACs) : As epigenetic modulators, HDACs are important targets in oncology. Indole-based compounds have been identified as HDAC inhibitors. nih.gov
GluN2B-containing NMDA Receptors : These ionotropic glutamate (B1630785) receptors are implicated in various neurological disorders. Specific indole derivatives have been identified as potent and selective ligands for the GluN2B subunit, offering potential for neuroprotective therapies. nih.govacs.orgnih.gov
CREB-binding protein (CBP)/EP300 : The bromodomains of these transcriptional co-activators have emerged as therapeutic targets in oncology. 1-(1H-indol-1-yl)ethanone derivatives have been identified as inhibitors of the CBP/EP300 bromodomain. nih.gov
The validation of these targets often involves a combination of biochemical assays, cell-based studies, and preclinical models to confirm that modulation of the target by an indole derivative leads to the desired therapeutic effect.
Enzymatic Inhibition Mechanisms of Action of Indole Ethanones
Indole ethanones and related indole derivatives can exert their biological effects by inhibiting the activity of specific enzymes through various mechanisms. nih.govnih.gov The mode of inhibition, whether competitive, non-competitive, or mixed-type, dictates the kinetic profile of the interaction between the inhibitor, the enzyme, and its substrate. nih.gov
For example, studies on indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism, have identified indole derivatives as inhibitors. acs.orgmdpi.com The mechanism can involve the inhibitor binding directly to the active site, thereby competing with the natural substrate (competitive inhibition), or binding to an allosteric site, which alters the enzyme's conformation and reduces its catalytic efficiency (non-competitive or mixed inhibition). nih.gov
In another example, indole-3-ethanol oxidase is inhibited by various acidic indoles. The kinetic data suggest that indoleacetic acid acts as a non-competitive inhibitor, binding to a conformation of the enzyme that also binds the substrate, indoleethanol. nih.gov The product of the reaction, indole-3-acetaldehyde, also inhibits the enzyme, demonstrating product inhibition. nih.gov The specific mechanism of inhibition by an indole ethanone (B97240) derivative is highly dependent on the structure of both the inhibitor and the enzyme's active or allosteric sites.
Receptor Binding Kinetics and Interactions with Specific Receptors
Ligand-receptor binding assays are crucial for quantifying the affinity of a compound for its specific receptor target. For indole derivatives targeting the GluN2B subunit of the NMDA receptor, radioligand binding assays are commonly employed. nih.gov These assays measure the ability of a test compound to displace a known radiolabeled ligand, such as [³H]ifenprodil, from the receptor. The results are typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the radioligand.
Research into 3-substituted indole derivatives has provided valuable structure-affinity relationship (SAR) data for GluN2B-containing NMDA receptors. nih.gov For instance, a study identified (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a potent ligand with a very high binding affinity, displaying an IC₅₀ of 8.9 nM for the displacement of [³H]ifenprodil. acs.orgnih.gov This demonstrated improved potency compared to previously reported analogues. nih.gov Conversely, other modifications, such as creating propan-1-one derivatives from ethanone precursors, have been shown to be less potent. nih.gov
| Compound | Core Structure | Key Substituents | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|---|
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | Indole-3-yl-ethanone | 6-methanesulfonamide, N-(4-benzylpiperidin-1-yl) | 8.9 nM | nih.gov |
| 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one | Indole-3-yl-ethanone | 5-hydroxy, N-(4-benzylpiperidin-1-yl) | Potent (exact value not specified, lead compound) | nih.gov |
| 5-hydroxyindole propan-1-one derivative | Indole-3-yl-propanone | 5-hydroxy | ~10-fold less potent than ethanone lead compound | nih.gov |
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com These studies provide insights into the binding mode, energy, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govjbcpm.com
Docking studies have been instrumental in rationalizing the observed binding affinities of indole derivatives. For GluN2B ligands, docking simulations have placed compounds within the binding pocket located at the interface of the GluN1 and GluN2B subunits of the NMDA receptor. nih.gov These models help explain why certain substitutions enhance potency while others diminish it. For example, the lower potency of a propan-1-one analogue compared to its ethan-1-one homologue was rationalized through docking studies, with the in silico results being consistent with the in vitro binding data. nih.gov
Similarly, docking studies were used to identify novel indole dione (B5365651) molecules, such as 1-(1H-indol-3-yl)-2-morpholinoethane-1,2-dione, as potential inhibitors of Staphylococcus aureus sortase A, a key virulence factor. researchgate.net The predicted binding energies and interactions from these computational models are crucial for guiding the synthesis of new, more potent analogues in the drug discovery process. researchgate.net
| Compound | Target Protein | Docking Score (Binding Energy) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | Staphylococcus aureus sortase A | -5.43 | Binding to the active site | researchgate.net |
| 1-(1H-indol-3-yl)-2-morpholinoethane-1,2-dione | Staphylococcus aureus sortase A | -5.76 | Binding to the active site | researchgate.net |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene synthase | -8.6 kcal/mol | Interaction with the active site | jbcpm.com |
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN1-GluN2B subunit interface | Not specified | Consistent with high binding affinity | nih.gov |
Modulation of Biochemical Pathways
Beyond interacting with a single molecular target, indole derivatives can modulate entire biochemical pathways, leading to broader physiological effects. nih.gov Their ability to influence complex signaling networks is a key aspect of their therapeutic potential.
Indole compounds have been shown to modulate key inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). nih.gov By inhibiting these pathways, indole derivatives can exert potent anti-inflammatory effects, which are relevant for treating chronic inflammatory diseases. nih.gov
In the context of cancer, indole derivatives can affect critical pathways that regulate cell growth, survival, and apoptosis. nih.gov For example, by inhibiting RTKs, they can block downstream signaling through the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and promotes unregulated cell growth. nih.gov
Furthermore, indole derivatives, acting as metabolites of tryptophan, can serve as signaling molecules that activate the aryl hydrocarbon receptor (AhR). mdpi.comresearchgate.net Activation of this receptor can influence immune responses and metabolic homeostasis, linking gut microbiota metabolism of indoles to host physiology. researchgate.net The modulation of these diverse and interconnected pathways highlights the multifaceted mechanisms through which indole-based compounds exert their biological activities. nih.gov
Investigation of Antimicrobial and Anticancer Mechanistic Pathways (Excluding Clinical Data)
The biological activities of 1-(7-chloro-1H-indol-3-yl)ethan-1-one and its analogues are rooted in their interactions with various molecular targets, leading to the disruption of essential cellular processes in both microbial and cancer cells. Mechanistic studies, primarily conducted in vitro, have begun to elucidate the specific pathways affected by this class of compounds.
Antimicrobial Mechanisms:
Analogues of this compound, particularly halogenated indoles, have demonstrated notable antimicrobial and antibiofilm properties. For instance, 7-chloroindole (B1661978) has been shown to effectively inhibit the planktonic cell growth and biofilm formation of the food-borne pathogen Vibrio parahaemolyticus. frontiersin.org The proposed mechanisms extend beyond simple growth inhibition to include the suppression of key virulence factors. These compounds can impede bacterial motility, fimbrial activity, and hydrophobicity, which are all critical for bacterial adhesion and colonization. frontiersin.org Furthermore, they have been observed to decrease protease activity and the production of indole itself, a signaling molecule in many bacterial species. frontiersin.org
Molecular docking and in-silico studies suggest that indole derivatives may target key bacterial enzymes essential for survival. One such proposed target is the FabH protein, a critical enzyme in the fatty acid synthesis (FAS) pathway in bacteria. nih.gov Inhibition of FabH would disrupt the production of bacterial cell membranes, leading to cell death. Another potential target identified through computational screening is Staphylococcus aureus sortase A, an enzyme responsible for anchoring surface proteins involved in virulence to the cell wall. researchgate.net By inhibiting sortase A, these compounds could effectively neutralize a key pathogenic mechanism of this bacterium.
Anticancer Mechanisms:
The anticancer activity of chloro-indole analogues is multifaceted, involving the inhibition of key signaling pathways, disruption of the cellular cytoskeleton, and induction of programmed cell death (apoptosis).
A significant mechanism of action for 5-chloro-indole derivatives is the potent inhibition of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF kinase pathways, such as EGFRT790M and BRAFV600E. mdpi.com These mutations lead to the over-activation of signaling cascades that promote uncontrolled cell proliferation and survival in various cancers. By targeting these specific mutant proteins, the compounds can halt tumor growth. mdpi.com
Another well-documented anticancer mechanism for indole derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their inhibition is a clinically validated anticancer strategy. Analogues in this class have been shown to bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis. nih.gov
Inducing apoptosis is a central strategy for many anticancer agents. Chloro-indole analogues have been shown to initiate apoptosis through various pathways. Mechanistic investigations have revealed their ability to cause cell cycle arrest and trigger programmed cell death. nih.gov Some related heterocyclic compounds are known to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane. mdpi.com
The structure-activity relationship (SAR) studies reveal critical features for potency. For instance, N-methylation of the indole ring has been shown to significantly enhance antiproliferative activity in some series. nih.gov The nature and position of substituents on linked aromatic rings also play a crucial role in determining the efficacy against specific cancer cell lines. mdpi.comnih.gov
Table 1: Summary of Investigated Mechanistic Pathways
| Activity | Mechanism | Molecular Target/Pathway | Observed Effect |
|---|---|---|---|
| Antimicrobial | Inhibition of Virulence | Biofilm, Motility, Protease | Reduced bacterial colonization and pathogenicity frontiersin.org |
| Enzyme Inhibition | FabH (Fatty Acid Synthesis) | Disruption of bacterial membrane synthesis nih.gov | |
| Enzyme Inhibition | Sortase A | Inhibition of virulence factor anchoring in S. aureus researchgate.net | |
| Anticancer | Kinase Inhibition | EGFRT790M / BRAFV600E | Inhibition of cancer cell proliferation mdpi.com |
| Cytoskeleton Disruption | Tubulin (Colchicine Site) | Inhibition of microtubule formation, cell cycle arrest nih.gov | |
| Apoptosis Induction | Intrinsic Mitochondrial Pathway | Programmed cell death nih.govmdpi.com |
Biophysical Characterization of Compound-Target Interactions
Characterizing the direct physical interaction between a compound and its biological target is fundamental to understanding its mechanism of action and for rational drug design. For analogues of this compound, a combination of computational and experimental biophysical techniques is employed to elucidate these interactions at a molecular level.
Computational Methods (Molecular Docking):
Molecular docking is a widely used in-silico technique to predict the binding mode and affinity of a small molecule to its macromolecular target. nih.govresearchgate.netijper.orgmdpi.com For chloro-indole analogues, docking studies have been instrumental in identifying and validating potential targets. For example, docking simulations have shown how these compounds can fit into the active sites of enzymes like bacterial FabH, S. aureus sortase A, and the ATP-binding pocket of kinases like EGFR. nih.govresearchgate.netmdpi.com These studies provide detailed three-dimensional models of the interaction, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the compound-target complex. The calculated binding energy from these simulations often correlates with the experimentally observed biological activity, guiding the synthesis of more potent analogues. ijper.orgmdpi.com
Experimental Biophysical Methods:
While computational methods are predictive, experimental techniques are essential for confirming direct binding and quantifying the interaction parameters.
Competitive Binding Assays: These assays are used to demonstrate that a compound binds to a specific site on its target. For indole derivatives targeting tubulin, competitive binding assays with radiolabeled colchicine have been used to confirm that the compounds bind to the colchicine binding site. nih.gov A decrease in the signal from the labeled ligand in the presence of the test compound indicates successful competition for the same binding site.
Thermal Shift Assays (TSA): Techniques like differential scanning fluorometry (nanoDSF) measure the thermal stability of a target protein. diva-portal.org The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This "thermal shift" provides direct evidence of a physical interaction between the compound and the protein. This method is valuable for confirming hits from initial screens and for ranking compounds based on binding. diva-portal.org
Spectroscopic Methods: Various spectroscopic techniques can be used to monitor changes in the physical properties of either the protein or the ligand upon binding, providing insights into the interaction. nih.gov
Biosensor-Based Techniques: Methods like Grating-Coupled Interferometry (GCI) or Surface Plasmon Resonance (SPR) provide real-time, label-free detection of molecular interactions. diva-portal.org In these experiments, the target protein is immobilized on a sensor surface, and the test compound is flowed over it. Binding is detected as a change in the refractive index at the surface. These techniques are powerful as they can determine not only the binding affinity (KD) but also the kinetic parameters of the interaction, including the association (kon) and dissociation (koff) rate constants. diva-portal.org
These biophysical characterizations are crucial for confirming that the biological effects observed for chloro-indole analogues are a direct result of their interaction with the intended molecular targets.
Table 2: Biophysical Techniques for Characterizing Compound-Target Interactions
| Technique | Principle | Information Obtained | Application Example |
|---|---|---|---|
| Molecular Docking | Computational simulation of ligand-receptor binding | Binding pose, binding affinity (score), key interactions | Predicting binding of analogues to EGFR kinase domain mdpi.commdpi.com |
| Competitive Binding Assay | Measures displacement of a known ligand | Binding site confirmation, relative affinity | Confirming indole derivative binding to the colchicine site of tubulin nih.gov |
| Thermal Shift Assay (TSA) | Measures change in protein melting temperature upon ligand binding | Direct binding confirmation, relative affinity | Confirming interaction between fragment compounds and their target protein diva-portal.org |
| Grating-Coupled Interferometry (GCI) | Biosensor detects changes in refractive index upon binding | Binding affinity (KD), kinetics (kon, koff) | Characterizing binding of low molecular weight compounds to receptor homologues diva-portal.org |
Advanced Physico Chemical Characterization and Emerging Applications of 1 7 Chloro 1h Indol 3 Yl Ethan 1 One
Photochemical Reactivity and Pathways
The photochemistry of indole (B1671886) derivatives is rich and varied, often involving the participation of excited singlet states. chemijournal.com Carbonyl compounds, such as the acetyl group in 1-(7-chloro-1H-indol-3-yl)ethan-1-one, are known to possess rich photochemistry. nih.gov The presence of both a halo-substituent and an acetyl group suggests that the compound could be reactive under UV irradiation.
Research on related halo- and acyl-indoles shows pathways such as photoinduced cyclization. nih.govacs.org For example, N-(2-chlorobenzoyl)indoles have been shown to undergo efficient photocyclization to form polycyclic indolinyl compounds. nih.gov This type of reaction often proceeds via a light-induced electron transfer or homolytic cleavage of the carbon-halogen bond. The acetyl group can also participate in photochemical reactions; for instance, 3-(1-acetyl-1-hydroxyethyl) indole can be converted to 3-acetyl indole upon photolysis. chemijournal.com
For this compound, potential photochemical pathways could include:
Homolytic Cleavage: UV irradiation could induce the cleavage of the C-Cl bond, forming an indolyl radical, which could then participate in subsequent reactions.
Photocyclization: If an appropriate tether were present on the indole nitrogen, intramolecular cyclization initiated by the cleavage of the C-Cl bond could be possible, similar to reductive Heck-type cyclizations. nih.govnih.gov
Intersystem Crossing: The presence of the chlorine atom (heavy-atom effect) could facilitate intersystem crossing to the triplet state, potentially opening different reaction pathways.
Catalytic Applications in Organic Synthesis
While indole scaffolds are crucial building blocks in synthetic chemistry and are often targets of catalytic synthesis, the use of a simple substituted indole like this compound as a catalyst is not documented. mdpi.comacs.orgorganic-chemistry.org Indole derivatives are more commonly employed as ligands for metal catalysts or as core structures in the design of organocatalysts, where their electron-rich nature can be exploited. preprints.orgnih.gov
The reactivity of the N-H bond, the acetyl group, and the C-Cl bond in this compound makes it a potentially versatile substrate in catalytic reactions rather than a catalyst itself. For example, the indole N-H can be functionalized via N-arylation using palladium catalysts, and the C-Cl bond could participate in cross-coupling reactions. organic-chemistry.org
Applications in Materials Science and New Chemical Processes
Specific applications for this compound in materials science have not been reported. However, the broader class of indole derivatives is of interest in the development of functional materials due to their unique electronic and photophysical properties. preprints.orgnih.gov
Potential, though speculative, areas of application for functionalized indoles include:
Organic Electronics: The electron-rich indole ring system makes it a suitable component for organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs).
Photosensitizers: The ability of some indole derivatives to absorb UV light and participate in photochemical processes could be harnessed in photopolymerization or as photosensitizers in chemical reactions.
Chemical Sensors: Functionalized indoles can be incorporated into sensor arrays where their interaction with specific analytes could lead to a detectable change in fluorescence or electrochemical signal.
The development of new chemical processes involving this compound would likely leverage its key functional groups. For instance, its use in multicomponent reactions could lead to the rapid assembly of complex heterocyclic structures, which are valuable in medicinal chemistry. thepharmajournal.commdpi.com
Q & A
Q. How can the molecular structure of 1-(7-chloro-1H-indol-3-yl)ethan-1-one be elucidated using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks by analyzing chemical shifts in and NMR spectra. The indole ring protons typically resonate between δ 6.8–8.2 ppm, while the acetyl group (C=O) appears near δ 2.6 ppm for the methyl group and δ 195–205 ppm for the carbonyl carbon in NMR .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to identify the molecular ion peak (M) and fragmentation patterns. The chlorine isotope (³⁵Cl/³⁷Cl) will produce a characteristic doublet in the spectrum .
- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem or NIST Chemistry WebBook entries) to resolve ambiguities .
Q. What synthetic routes are suitable for preparing this compound?
Methodological Answer:
- Friedel-Crafts Acylation : React 7-chloroindole with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (typically 0–25°C) to minimize side reactions .
- Post-Functionalization : Introduce the chloro substituent after acylation using electrophilic chlorinating agents (e.g., N-chlorosuccinimide) if direct substitution is challenging .
- Crystallographic Validation : Confirm purity and structure via single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural analysis of this compound?
Methodological Answer:
- SHELXL Refinement : Apply twin refinement commands (e.g., TWIN/BASF) to model twinned crystals. Use PART and SUMP instructions to handle disordered regions .
- High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<1.0 Å), enabling better electron density map interpretation .
- Cross-Validation : Compare results with spectroscopic data (NMR, IR) to ensure consistency between solid-state and solution-phase structures .
Q. What strategies are effective for interpreting complex 1H^1H1H-13C^{13}C13C HSQC/HMBC spectra of derivatives of this compound?
Methodological Answer:
- HSQC Analysis : Correlate - couplings to assign protonated carbons. For example, the indole C3 carbon (bearing the acetyl group) will show coupling to the adjacent protons .
- HMBC Long-Range Couplings : Identify non-protonated carbons (e.g., carbonyl or chlorinated positions) by observing and correlations .
- Computational Aids : Use software like MestReNova or ACD/Labs to simulate spectra and validate assignments against experimental data .
Q. How can researchers reconcile conflicting hazard classifications (e.g., GHS vs. experimental toxicity data) for this compound?
Methodological Answer:
- Database Cross-Referencing : Compare GHS classifications (e.g., H302-H314 in ) with experimental LD₅₀ data from in vivo studies. Discrepancies may arise from assay sensitivity or impurity profiles .
- In Silico Toxicology : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict toxicity endpoints, then validate with in vitro assays (e.g., Ames test for mutagenicity) .
- Batch-Specific Testing : Characterize impurities (via HPLC-MS) to rule out confounding factors in hazard assessments .
Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, nitro groups) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability : Assess in vitro liver microsomal stability to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Methodological Answer:
- Experimental Replication : Measure properties using standardized protocols (e.g., USP methods for solubility). For example, use differential scanning calorimetry (DSC) to determine melting points independently .
- Literature Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) and apply statistical outlier detection (e.g., Grubbs’ test) to identify unreliable reports .
- Computational Predictors : Validate results with tools like ALOGPS or SwissADME to estimate logP, solubility, and other parameters .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈ClNO | |
| Exact Mass | 193.0298 g/mol | |
| Topological Polar Surface Area | 29.5 Ų | |
| Hazard Statements (GHS) | H302 (oral toxicity), H314 (skin corrosion) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
